molecular formula C14H22ClN B1461441 [2-(4-Chlorophenyl)ethyl](4-methylpentan-2-yl)amine CAS No. 1040343-57-4

[2-(4-Chlorophenyl)ethyl](4-methylpentan-2-yl)amine

Cat. No. B1461441
CAS RN: 1040343-57-4
M. Wt: 239.78 g/mol
InChI Key: RATYRISJBUDTIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Chlorophenyl)ethylamine” is a chemical compound with the molecular formula C14H22ClN . It has a molecular weight of 239.78 g/mol. This compound is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of “2-(4-Chlorophenyl)ethylamine” consists of a chlorophenyl group attached to an ethyl group, which is further attached to a 4-methylpentan-2-yl group via an amine linkage . The exact spatial configuration of these groups would require more specific information or experimental data.


Physical And Chemical Properties Analysis

“2-(4-Chlorophenyl)ethylamine” is a liquid at room temperature . It has a refractive index of 1.548 and a density of 1.112 g/mL at 25 °C . It has a boiling point of 60-65 °C at 0.1 mmHg .

Scientific Research Applications

  • Chemical Synthesis and Characterization : This compound and its derivatives have been synthesized and characterized for potential applications. For instance, a study described the synthesis of methyl-2 p-chlorophenyl-4 pentane diol-2,4 (Rd 292-Fenpentadiol), a psychotropic drug, using a sequence of chemical reactions involving methyl magnesium iodure and p-chlorophenyl-3 hydroxy-3 ethyl butyrate (Noel, Benakis, Valette, Herbert, & Pichat, 1972).

  • Antimicrobial Agents : Some derivatives have been found to have antimicrobial properties. Desai, Shihora, and Moradia (2007) synthesized new quinazolines, including derivatives of the compound, which showed potential as antimicrobial agents (Desai, Shihora, & Moradia, 2007).

  • Anticancer Evaluation : In a study by Kattimani et al. (2013), novel triazolin-3-one derivatives were synthesized and evaluated for their in vitro anticancer activity against various human tumor cell lines, showing promising results (Kattimani, Kamble, Kariduraganavar, Dorababu, & Hunnur, 2013).

  • Crystal Structure Analysis : Adeleke and Omondi (2022) presented the crystal structure of a secondary amine derivative, which is a stepwise reduction product of an imine derivative of this compound, providing insights into its molecular structure (Adeleke & Omondi, 2022).

  • Synthesis of Medical Intermediates : Zhang Ping-rong (2009) conducted a study on synthesizing medical intermediates from ethyl lactate and halogenated hydrocarbon, demonstrating the compound's relevance in pharmaceutical synthesis (Zhang, 2009).

  • Materials Science : In the field of materials science, the compound and its derivatives have been utilized in the synthesis of dyes and catalysts, as shown in studies by Abolude et al. (2021) and Rossetto et al. (2015), which explored its applications in dyeing and catalysis (Abolude, Bello, Nkeonye, & Giwa, 2021); (Rossetto, Nicola, Souza, Bernardo-Gusmão, & Pergher, 2015).

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-4-methylpentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN/c1-11(2)10-12(3)16-9-8-13-4-6-14(15)7-5-13/h4-7,11-12,16H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATYRISJBUDTIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)NCCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Chlorophenyl)ethyl](4-methylpentan-2-yl)amine
Reactant of Route 2
Reactant of Route 2
[2-(4-Chlorophenyl)ethyl](4-methylpentan-2-yl)amine
Reactant of Route 3
Reactant of Route 3
[2-(4-Chlorophenyl)ethyl](4-methylpentan-2-yl)amine
Reactant of Route 4
Reactant of Route 4
[2-(4-Chlorophenyl)ethyl](4-methylpentan-2-yl)amine
Reactant of Route 5
Reactant of Route 5
[2-(4-Chlorophenyl)ethyl](4-methylpentan-2-yl)amine
Reactant of Route 6
Reactant of Route 6
[2-(4-Chlorophenyl)ethyl](4-methylpentan-2-yl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.